

# JNJ-28583867: A Preclinical In-Depth Analysis of a Dual-Targeting Compound

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-28583867 |           |
| Cat. No.:            | B10849625    | Get Quote |

Disseminated to: Researchers, Scientists, and Drug Development Professionals Contents: This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of **JNJ-28583867**, a novel compound targeting both the histamine H3 receptor and the serotonin transporter. All data herein is derived from foundational preclinical studies.

### **Executive Summary**

JNJ-28583867 is a potent, orally active, and selective antagonist of the histamine H3 receptor and an inhibitor of the serotonin transporter (SERT).[1][2][3] Developed by Johnson & Johnson Pharmaceutical Research & Development, its unique dual mechanism of action demonstrated potential therapeutic efficacy in preclinical models of depression and wakefulness.[2] The compound showed good oral bioavailability and central nervous system penetration in rodent models.[2] Despite promising initial preclinical results, JNJ-28583867 does not appear in recent Johnson & Johnson development pipelines, suggesting its clinical development was likely discontinued. This guide will detail the foundational preclinical data that characterized its pharmacological profile.

### **Discovery and Rationale**

The development of **JNJ-28583867** was predicated on the therapeutic hypothesis that combining histamine H3 receptor antagonism with serotonin reuptake inhibition could offer a novel treatment for depression, potentially addressing symptoms of lethargy and fatigue more effectively than selective serotonin reuptake inhibitors (SSRIs) alone.[2] Wake-promoting



agents are sometimes used as adjuncts to antidepressant therapy, and the wake-promoting action of H3 receptor antagonists is well-documented in animal studies.[2] **JNJ-28583867** was synthesized to embody this dual pharmacology in a single molecule.[4]

# Pharmacological Profile In Vitro Binding Affinities and Selectivity

**JNJ-28583867** demonstrates high affinity for both the human histamine H3 receptor and the human serotonin transporter.[2] Its affinity for the serotonin transporter is approximately 30-fold higher than for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][4]

| Target                           | Species | Kı (nM) |
|----------------------------------|---------|---------|
| Histamine H₃ Receptor            | Human   | 10.6    |
| Serotonin Transporter (SERT)     | Human   | 3.7     |
| Norepinephrine Transporter (NET) | Human   | >100    |
| Dopamine Transporter (DAT)       | Human   | >100    |

### **Pharmacokinetic Properties in Rats**

The pharmacokinetic profile of **JNJ-28583867** was assessed in rats following a 10 mg/kg oral dose.[2]

| Parameter           | Value     |
|---------------------|-----------|
| Bioavailability (F) | 32%       |
| Half-life (t1/2)    | 6.9 hours |
| Cmax                | 260 ng/ml |

## Preclinical Efficacy Models In Vivo Receptor and Transporter Occupancy



Subcutaneous administration of **JNJ-28583867** in rats resulted in the dose-dependent occupancy of both histamine H3 receptors and serotonin transporters in the brain at doses below 1 mg/kg.[2][4]

### **Neurochemical Effects**

Microdialysis studies in rats demonstrated that **JNJ-28583867** significantly increased extracellular levels of serotonin in the frontal cortex at doses of 0.3 mg/kg (s.c.) and higher.[2] Smaller, dose-dependent increases in norepinephrine and dopamine were also observed.[2]

| Neurotransmitter | Maximum Increase (at 3 mg/kg s.c.) |  |
|------------------|------------------------------------|--|
| Serotonin        | ~8-fold over basal levels          |  |
| Norepinephrine   | ~4-fold over basal levels          |  |
| Dopamine         | ~3-fold over basal levels          |  |

### **Behavioral and Physiological Effects**

**JNJ-28583867** exhibited antidepressant-like activity and wake-promoting effects in rodent models.

| Model                   | Species | Dosing          | Effect                                                                                       |
|-------------------------|---------|-----------------|----------------------------------------------------------------------------------------------|
| Tail Suspension Test    | Mouse   | 3-30 mg/kg p.o. | Antidepressant-like activity                                                                 |
| Imetit-Induced Drinking | Rat     | 3-10 mg/kg i.p. | Blockade of drinking,<br>confirming H <sub>3</sub><br>antagonism                             |
| Sleep-Wake Cycle        | Rat     | 1-3 mg/kg s.c.  | Dose-dependent increase in wakefulness, decrease in NREM sleep, and suppression of REM sleep |



## **Experimental Protocols and Methodologies**In Vitro Binding Assays

- Objective: To determine the binding affinity (K<sub>i</sub>) of **JNJ-28583867** for histamine H3 receptors and monoamine transporters.
- Methodology: Radioligand binding assays were performed using cell membranes from CHO cells expressing the recombinant human histamine H3 receptor and from cells expressing human SERT, NET, and DAT. The displacement of specific radioligands ([³H]-N-α-methylhistamine for H3, [³H]-citalopram for SERT) by various concentrations of JNJ-28583867 was measured to calculate the K<sub>i</sub> values.

### In Vivo Microdialysis

- Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in the rat frontal cortex following administration of JNJ-28583867.
- Methodology: Male Sprague Dawley rats were implanted with microdialysis probes in the
  frontal cortex. Following a baseline collection period, JNJ-28583867 was administered
  subcutaneously at various doses. Dialysate samples were collected at regular intervals and
  analyzed by LC-MS/MS to quantify neurotransmitter concentrations.

### **Tail Suspension Test**

- Objective: To assess the antidepressant-like activity of JNJ-28583867.
- Methodology: Male Balb/c mice were administered JNJ-28583867 orally. After a set period, the mice were suspended by their tails, and the duration of immobility was recorded over a six-minute session. A reduction in immobility time is indicative of antidepressant-like effects.

### Visualized Pathways and Workflows Proposed Mechanism of Action









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipeline Novel therapies | Johnson & Johnson [investor.jnj.com]
- 3. Pipeline Development pipeline | Johnson & Johnson [investor.jnj.com]
- 4. Pipeline 2025 Key events | Johnson & Johnson [investor.jnj.com]
- To cite this document: BenchChem. [JNJ-28583867: A Preclinical In-Depth Analysis of a Dual-Targeting Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10849625#jnj-28583867-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com